2,6-Dichloro-3-methylaniline

Übersicht

Beschreibung

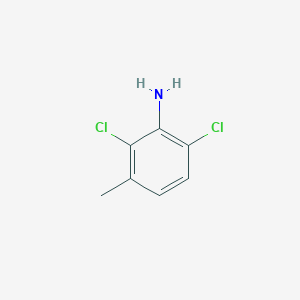

2,6-Dichloro-3-methylaniline is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-methylaniline can be synthesized through several methods. One common method involves the nitration of 2,6-dichlorotoluene, followed by reduction of the nitro group to an amine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems are common in industrial production to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-3-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form 2,6-dichloro-3-methylcyclohexylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2,6-Dichloro-3-methylcyclohexylamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Research

2,6-Dichloro-3-methylaniline is studied for its potential antimicrobial and anticancer properties:

- Mechanism of Action: It acts as an allosteric modulator that binds to specific sites on proteins, influencing their function. It has been shown to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes, disrupting DNA replication processes .

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various medicinal compounds:

- Medicinal Chemistry: It is utilized in the development of pharmaceuticals aimed at treating infections due to its antimicrobial properties .

Industrial Applications

This compound is employed in the production of:

- Dyes and Pigments: It acts as an intermediate in synthesizing various dyes used in textiles and coatings.

- Agrochemicals: The compound is involved in producing herbicides and pesticides .

Environmental Applications

Recent studies have identified the use of this compound in wastewater treatment:

- Ammonia Removal: It has been found effective in removing ammonia from wastewater, showcasing its utility in environmental remediation efforts .

Case Studies

-

Antimicrobial Activity Study:

- A study investigated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

-

Synthesis of Pharmaceutical Compounds:

- Researchers have synthesized novel derivatives of this compound to enhance its biological activity against cancer cells. The modifications led to improved efficacy in inhibiting tumor growth in vitro.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3-methylaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 2,6-Dichloro-3-methylaniline is unique due to the specific positions of its chlorine and methyl substituents, which influence its chemical reactivity and physical properties. Compared to other dichloroanilines, it may exhibit different reactivity patterns in substitution reactions and have distinct applications in chemical synthesis and industrial processes.

Biologische Aktivität

2,6-Dichloro-3-methylaniline (DCMA) is an organic compound with the molecular formula C7H7Cl2N. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of DCMA, supported by data tables and relevant research findings.

- Molecular Formula : C7H7Cl2N

- Molecular Weight : 176.04 g/mol

- LogP : 3.4652 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 26.02 Ų

The structure of DCMA features two chlorine atoms at the 2nd and 6th positions and a methyl group at the 3rd position of the benzene ring, which influences its reactivity and biological properties.

DCMA exhibits its biological effects primarily through interactions with specific enzymes involved in DNA replication:

- Target Enzymes : DNA gyrase and topoisomerase IV

- Mode of Action : By binding to these enzymes, DCMA disrupts their normal function, leading to inhibition of bacterial growth through interference with DNA replication and transcription processes .

Antimicrobial Properties

Research indicates that DCMA possesses significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria are reported to be relatively low, suggesting potent antimicrobial efficacy.

Anticancer Properties

DCMA has also been investigated for its anticancer potential. Studies have suggested that it may induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : DCMA treatment leads to cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cancer cell death.

Table 1: Summary of Biological Studies on this compound

Safety and Toxicological Considerations

While exploring the biological activities of DCMA, it is crucial to consider its safety profile:

- Toxicity : The compound is classified as harmful if swallowed or in contact with skin (H302, H312). Prolonged exposure may lead to methemoglobinemia, characterized by symptoms such as dizziness and cyanosis .

- Handling Precautions : Appropriate protective equipment should be used when handling DCMA to minimize exposure risks.

Eigenschaften

IUPAC Name |

2,6-dichloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVZXDFCFQSWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044710 | |

| Record name | 2,6-Dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64063-37-2 | |

| Record name | 2,6-Dichloro-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64063-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064063372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-3-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7QD52545O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the common synthetic approaches for producing 2,6-Dichloro-3-methylaniline?

A1: Two primary synthetic routes have been developed for this compound, both offering improved yields compared to earlier methods [, ]. The first process focuses on achieving high yields and is particularly suitable for large-scale production []. The second method, while also yielding high-purity this compound (over 99.4%), utilizes a multi-step approach starting with 3-methylaniline and involves acetylation, chlorination, and hydrolysis reactions []. This method, while efficient, may be more suitable for laboratory-scale synthesis.

Q2: How is the presence of this compound determined in complex mixtures like crude oil distillates?

A2: Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive technique used to identify and quantify this compound within complex mixtures such as crude oil distillates []. This method is particularly effective due to the compound's chlorine atoms, which provide a strong response with the electron capture detector. This approach enables researchers to accurately assess the presence and concentration of this compound in diverse samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.